N,N'-bis(3-methoxyphenyl)oxamide
CAS No.: 60169-98-4
Cat. No.: VC21124737
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60169-98-4 |
|---|---|
| Molecular Formula | C16H16N2O4 |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | N,N'-bis(3-methoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
| Standard InChI Key | YNSLSJWLSPXXCN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC |
Introduction
Chemical Structure and Identification
Structural Features
N,N'-bis(3-methoxyphenyl)oxamide consists of an oxamide core (derived from oxalic acid) with two 3-methoxyphenyl groups attached via amide linkages. The molecular structure reveals a central C(=O)-C(=O) moiety with each carbonyl group bonded to a nitrogen atom, which is further connected to a 3-methoxyphenyl ring . This creates a symmetrical molecule with the following key structural elements:
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Two amide groups (-NH-C=O) in a trans arrangement
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Two 3-methoxyphenyl rings (aryl groups with methoxy substituents at the meta position)
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A central oxalyl group (-C(=O)-C(=O)-)
Identification Parameters
The compound is documented in chemical databases with specific identifiers that enable precise identification and differentiation from related compounds. These identifiers are essential for research and regulatory purposes.
| Parameter | Value |
|---|---|
| CAS Number | 60169-98-4 |
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 300.31 g/mol |
| PubChem CID | 4367251 |
| InChIKey | YNSLSJWLSPXXCN-UHFFFAOYSA-N |
The compound is also known by several synonyms including m-Oxanisidide and N,N'-bis(3-methoxyphenyl)ethanediamide .
Structural Representation
The structure features two planar amide groups that can adopt various conformations relative to each other. The 3-methoxyphenyl groups contribute to the compound's symmetry, with the methoxy groups positioned at the meta position relative to the nitrogen attachment point . This structural arrangement influences the compound's reactivity and physical properties, particularly its crystalline packing behavior.
Physicochemical Properties
Physical Properties
N,N'-bis(3-methoxyphenyl)oxamide exhibits specific physical properties that determine its behavior in different environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Exact Mass | 300.11101 Da |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
The compound's XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This balanced solubility profile may contribute to its usefulness in various chemical applications.
Spectroscopic Data
Spectroscopic analysis is essential for confirmation of the compound's structure and purity. N,N'-bis(3-methoxyphenyl)oxamide has been characterized using various spectroscopic techniques.
NMR Spectroscopy
The compound exhibits characteristic signals in 13C NMR spectroscopy, with distinct peaks for:
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Carbonyl carbons (C=O) of the oxamide group
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Aromatic carbons of the 3-methoxyphenyl rings
IR Spectroscopy
In the infrared spectrum, N,N'-bis(3-methoxyphenyl)oxamide shows characteristic absorption bands for:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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C=O stretching vibrations (1650-1700 cm⁻¹)
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C-O stretching of the methoxy groups (1000-1300 cm⁻¹)
Crystal Structure
The crystal structure of N,N'-bis(3-methoxyphenyl)oxamide has been determined and is documented in crystallographic databases. The Cambridge Crystallographic Data Centre (CCDC) records the structure under reference number 618118, with the associated DOI: 10.1107/S1600536806027802 . The crystal structure provides valuable information about:
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Molecular conformation in the solid state
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Intermolecular hydrogen bonding networks
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Packing arrangements that influence physical properties
Synthesis and Reaction Mechanisms
Formation in Selenium Dioxide Reactions
Interestingly, N,N'-bis(3-methoxyphenyl)oxamide has been identified as a product in reactions involving selenium dioxide and aniline derivatives, including reactions with m-anisidine. This unexpected formation pathway provides insights into potential side reactions when working with these reagents.
Mechanism of Oxamide Formation
The formation of N,N'-bis(3-methoxyphenyl)oxamide in the reaction of m-anisidine with selenium dioxide in acetonitrile follows a multi-step mechanism:
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Initial formation of acetanilide derivatives via Lewis acid catalysis by SeO₂
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α-CH oxidation with SeO₂ to give 2-oxo-N-phenylacetamide intermediates
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Schiff base formation with a second molecule of aniline derivative
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Further α-CH oxidation with SeO₂ to produce the final oxamide
The mass spectrum of the oxamide product shows characteristic peaks corresponding to sodium complexes [M + Na]⁺, [2M + Na]⁺, and [3M + Na]⁺, which confirms its formation in these reactions .
Reactions and Chemical Behavior
Functional Group Reactivity
The reactivity of N,N'-bis(3-methoxyphenyl)oxamide is primarily determined by its functional groups:
Amide Groups
The two amide groups (-NH-CO-) can participate in:
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Hydrogen bonding (as both donors and acceptors)
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Hydrolysis under acidic or basic conditions
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Reduction with strong reducing agents (e.g., LiAlH₄)
Methoxy Groups
The methoxy substituents (-OCH₃) at the meta positions of the phenyl rings can undergo:
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Demethylation under specific conditions
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Electrophilic aromatic substitution reactions at positions ortho or para to the methoxy groups
Competing Reactions
In the context of reactions with selenium dioxide, N,N'-bis(3-methoxyphenyl)oxamide forms alongside other products. These competing reaction pathways include:
The formation of oxamides like N,N'-bis(3-methoxyphenyl)oxamide represents one of these competing pathways, occurring through the mechanism described earlier.
Applications and Significance
Coordination Chemistry
The presence of multiple donor atoms (oxygen and nitrogen) makes this compound potentially useful as a ligand in coordination chemistry, where it might form complexes with various metal ions.
Hydrogen Bonding Networks
The amide groups can participate in extensive hydrogen bonding networks, making this compound potentially valuable in crystal engineering and the design of supramolecular structures.
Pharmaceutical Applications
Structural Comparisons
Related Compounds
N,N'-bis(3-methoxyphenyl)oxamide is part of a larger family of oxamide derivatives. Structurally related compounds include:
| Compound | Key Structural Difference |
|---|---|
| N-cyclopropyl-N'-(3-methoxyphenyl)oxamide | Replacement of one 3-methoxyphenyl group with cyclopropyl |
| N,N'-diphenyloxamide | Lack of methoxy substituents on the phenyl rings |
| N,N'-bis(2-methoxyphenyl)oxamide | Methoxy groups at ortho instead of meta positions |
The compound N-cyclopropyl-N'-(3-methoxyphenyl)oxamide (CID 2289232) differs from our target compound by having a cyclopropyl group instead of a second 3-methoxyphenyl group . This structural modification significantly affects the compound's symmetry and potentially its reactivity and physical properties.
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